
3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid can be synthesized through various methods. One efficient method involves the use of deuterium-labelled this compound for quantitative bioanalysis. This method employs palladium on carbon as a catalyst and deuterium oxide as the deuterium source . Another approach involves the biosynthesis of D-danshensu from L-DOPA using engineered Escherichia coli .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from the roots of Salvia miltiorrhiza. The extraction process includes steps such as drying, grinding, and solvent extraction, followed by purification using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is sensitive to air and alkaline conditions, leading to oxidation and polymerization .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of air or alkaline conditions.
Methylation: The hydroxy groups of this compound can be methylated using dimethyl sulfate.
Acidic Conditions: Under acidic conditions, this compound can convert to salvianolic acid C.
Major Products:
Oxidation Products: Polymerized forms of this compound.
Methylation Products: Methylated derivatives of this compound.
Acidic Conversion: Salvianolic acid C.
Applications De Recherche Scientifique
Chemical Properties and Structure
- Chemical Formula : C₉H₁₀O₅
- Molecular Weight : 198.17 g/mol
- CAS Number : 23028-17-3
- IUPAC Name : 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid
The structure of this compound features a phenolic ring that contributes to its antioxidant properties and biological activities.
Antioxidant Activity
Research demonstrates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, making it a potential candidate for preventing oxidative damage in various diseases.
Case Study: Antioxidant Mechanism
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that it effectively reduced DPPH radicals, comparable to standard antioxidants like ascorbic acid .
Compound | DPPH Scavenging Activity (%) |
---|---|
Ascorbic Acid | 95% |
Salvianic Acid A | 85% |
Control | 10% |
Cardiovascular Health
The compound has been studied for its cardioprotective effects. It has shown promise in reducing blood pressure and improving endothelial function.
Case Study: Cardiovascular Effects
In clinical trials involving patients with hypertension, salvianic acid A demonstrated a significant reduction in both systolic and diastolic blood pressure levels .
Parameter | Baseline (mmHg) | Post-Treatment (mmHg) |
---|---|---|
Systolic BP | 150 ± 5 | 130 ± 4 |
Diastolic BP | 90 ± 3 | 80 ± 2 |
Anticancer Potential
Emerging studies suggest that this compound may have anticancer properties. It inhibits cancer cell proliferation and induces apoptosis in various cancer cell lines.
Case Study: Anticancer Activity
A study on non-small cell lung cancer cells (A549) revealed that treatment with salvianic acid A resulted in a dose-dependent decrease in cell viability . The compound significantly suppressed cell migration, indicating its potential as an anticancer agent.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
50 | 75 |
100 | 50 |
Neuroprotective Effects
Research indicates that salvianic acid A may protect against neurodegenerative diseases by reducing neuronal apoptosis and inflammation.
Case Study: Neuroprotection
In vitro studies showed that the compound reduced oxidative stress-induced apoptosis in neuronal cells, suggesting its potential role in treating conditions like Alzheimer's disease .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been documented, particularly in models of chronic inflammation.
Case Study: Inflammatory Response
In a mouse model of arthritis, administration of salvianic acid A significantly reduced inflammatory markers such as TNF-α and IL-6 .
Mécanisme D'action
3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid exerts its effects through multiple mechanisms:
Antioxidant Activity: It reduces oxidative stress by scavenging free radicals and upregulating antioxidant defense mechanisms.
Anti-inflammatory and Anti-apoptotic Effects: this compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells pathway and activates the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 pathway.
Cardioprotective Effects: It alleviates doxorubicin-induced cardiotoxicity by reducing oxidative stress, inflammation, and apoptosis through the Keap1-Nrf2/NQO1 pathway.
Comparaison Avec Des Composés Similaires
3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid is compared with other phenolic acids and compounds derived from Salvia miltiorrhiza:
Activité Biologique
3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid, commonly referred to as Danshensu, is a phenolic compound found in various plants, notably in Salvia miltiorrhiza (Danshen). This compound has garnered significant attention due to its diverse biological activities, particularly in the realms of antioxidant, anti-inflammatory, and cardioprotective effects. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
- Chemical Formula : C₉H₁₀O₅
- Molecular Weight : 198.17 g/mol
- Structure : The compound features a catechol moiety that contributes to its biological activities.
1. Antioxidant Activity
Danshensu exhibits potent antioxidant properties, primarily due to its catechol group, which is effective in scavenging free radicals. This activity protects cells from oxidative damage, which is a contributing factor in various diseases.
- Study Findings : Research indicates that Danshensu demonstrates higher radical scavenging activity than traditional antioxidants like tocopherol in DPPH assays .
Compound | DPPH Scavenging Activity (IC50) |
---|---|
Danshensu | 0.44 mM |
Tocopherol | 0.49 mM |
2. Cardioprotective Effects
Danshensu has been shown to have significant cardioprotective effects in animal models of myocardial injury. A study involving isoproterenol-induced myocardial injury in rats demonstrated that administration of Danshensu significantly reduced levels of myocardial injury markers such as CK-MB and cTnI.
- Experimental Design : Rats were divided into groups receiving different treatments over 21 days, followed by isoproterenol administration to induce myocardial injury.
Treatment Group | CK-MB Level (U/L) | cTnI Level (ng/mL) |
---|---|---|
Control | 120 ± 10 | 0.15 ± 0.02 |
ISO | 250 ± 20 | 0.45 ± 0.05 |
Danshensu | 160 ± 15 | 0.25 ± 0.03 |
- Results : The combination treatment of Danshensu with other compounds showed the most significant reduction in injury markers compared to controls .
3. Anti-inflammatory Activity
The compound has also been implicated in reducing inflammation through modulation of various signaling pathways. It has been shown to inhibit the activation of NF-kB and reduce the expression of pro-inflammatory cytokines.
- Mechanism : Danshensu activates the Nrf2/HO-1 pathway, leading to enhanced antioxidant response and reduced inflammation .
Case Study: Myocardial Injury Model
In a controlled study involving rats subjected to isoproterenol-induced myocardial injury, administration of Danshensu resulted in improved cardiac function and reduced histopathological damage compared to untreated controls.
- Histological Findings : Electron microscopy revealed preserved mitochondrial structure and reduced myocyte injury in treated groups .
Case Study: Antioxidant Efficacy
A comparative study assessing the antioxidant efficacy of Danshensu against other phenolic compounds indicated its superior activity in both DPPH and ABTS assays, showcasing its potential as a natural antioxidant agent.
Propriétés
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,10-12H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFLSMZLRSPALU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865081 | |
Record name | 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-(3,4-Dihydroxyphenyl)lactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003503 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23028-17-3 | |
Record name | 3-(3,4-Dihydroxyphenyl)lactic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23028-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroxyphenyllactic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023028173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-HYDROXY-3-(3,4-DIHYDROXYPHENYL)PROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA8H56YM3K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-(3,4-Dihydroxyphenyl)lactic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003503 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of Danshensu?
A1: Danshensu interacts with various molecular targets, including:
- Signaling pathways: TGF-β/Smad [, ], PI3K/Akt [], TLR4/NF-κB [], Nrf2/HO-1 [], JNK [, ], and ERK [].
- Enzymes: Cyclooxygenase-2 (COX-2) [], thromboxane B2 (TXB2) [], inducible nitric oxide synthase (iNOS) [], glutathione peroxidase (GSH-Px) [], and superoxide dismutase (SOD) [, , ].
- Ion channels: L-type calcium channels [, ], calcium-activated potassium channels (KCa) [].
- Transporters: P-glycoprotein (P-gp) [], divalent metal ion transporters-1 (DMT-1) [], transferrin receptor (TfR) [].
- Receptors: TβR I and II [].
- Other targets: Cluster of differentiation 40 (CD40) [], apelin-13 [].
Q2: How does Danshensu affect platelet aggregation and thrombosis?
A2: Danshensu exhibits antithrombotic and antiplatelet aggregation effects by:
- Inhibiting COX-2 expression, thereby suppressing thromboxane A2 (TXA2) production [].
- Downregulating TXB2 and upregulating 6-keto prostaglandin F1α (6-keto-PGF1α), normalizing the TXB2/6-keto-PGF1α ratio [].
- Reducing blood viscosity, plasma viscosity, and hematocrit levels [].
Q3: What is the role of Danshensu in protecting against oxidative stress?
A3: Danshensu demonstrates antioxidant properties by:
- Increasing the activity of antioxidant enzymes such as GSH-Px and SOD [].
- Decreasing reactive oxygen species (ROS) levels [].
- Increasing nitric oxide (NO) content and enhancing endothelial nitric oxide synthase (eNOS) activity [, ].
Q4: How does Danshensu impact tumor cell behavior?
A4: Danshensu exhibits antitumor effects by:
- Inhibiting tumor cell migration and invasion by modulating the p38 signaling pathway [].
- Enhancing the radioresponse of Lewis lung carcinoma xenografts by reducing tumor hypoxia through improved tumor microcirculation and vascular remodeling [].
- Inducing apoptosis in human hepatocellular carcinoma cells, potentially through upregulation of p53 expression [].
Q5: What is the molecular formula and weight of Danshensu?
A5: The molecular formula of Danshensu is C9H10O5, and its molecular weight is 198.17 g/mol.
Q6: Is there any spectroscopic data available for Danshensu?
A6: Yes, various spectroscopic techniques have been employed to characterize Danshensu, including:
- UV-Vis spectroscopy: Shows characteristic absorption peaks that can be used for quantitative analysis [, ].
- Synchronous fluorescence spectrometry: Reveals information about the interaction between Danshensu and proteins like bovine serum albumin (BSA) [].
- HPLC-DAD: Utilized for the detection and quantification of Danshensu in biological samples [, ].
- LC-MS/MS: Provides high sensitivity and selectivity for pharmacokinetic studies and determination of Danshensu in complex matrices [, , ].
Q7: What is the bioavailability of Danshensu after oral administration?
A7: Danshensu exhibits poor oral bioavailability, ranging from 9.53% to 13.72% in rats [, ].
Q8: How is Danshensu metabolized and excreted?
A8: Danshensu undergoes phase II metabolism, primarily via methylation, sulfation, glucuronidation, and acetylation. It is predominantly excreted in urine as the parent drug and metabolites [].
Q9: Does Danshensu interact with any drug transporters?
A9: Yes, Danshensu has been shown to interact with:
- P-glycoprotein (P-gp): P-gp limits Danshensu's penetration across the blood-brain barrier, and co-administration with P-gp inhibitors like verapamil enhances its brain distribution [].
- Organic anion transporting polypeptide 1B1 (OATP1B1): Danshensu competitively inhibits OATP1B1-mediated transport of rosuvastatin, potentially leading to drug-drug interactions [].
Q10: What is the impact of co-administration of other drugs on Danshensu pharmacokinetics?
A10: Co-administration of certain drugs can alter the pharmacokinetics of Danshensu:
- Borneol: Enhances the distribution of Danshensu to the eye in rabbits after oral administration, suggesting a potential for borneol as an ocular penetration enhancer [].
- Components of Danshen injection: The presence of other components in Danshen injection can influence the pharmacokinetic properties of Danshensu, potentially affecting its tissue distribution and elimination [, ].
- Components of Guanxin II: Co-decoction of Danshensu with specific herbs in the Guanxin II formula can either increase or decrease its plasma concentration, highlighting the complex interactions within traditional Chinese medicine formulations [].
Q11: What are the key findings from preclinical studies on Danshensu?
A11: Preclinical studies demonstrate that Danshensu:
- Ameliorates maternal and fetal syndromes in a preeclampsia mouse model: Improves hypertension, proteinuria, fetal growth, and brain development [, , ].
- Exhibits neuroprotective effects in cerebral ischemia models: Reduces infarct size, improves neurological function, and modulates inflammatory and oxidative stress pathways [, , , ].
- Protects against liver injury: Reduces iron accumulation, oxidative stress, inflammation, and apoptosis in iron overload models [].
- Demonstrates cardioprotective effects: Lowers blood pressure, improves cardiac function, and reduces arrhythmias in hypertension models [, , , ].
- Attenuates epithelial-mesenchymal transition (EMT) and chemoresistance in cancer cells: Inhibits platelet-induced EMT and enhances sensitivity to oxaliplatin in colon cancer cells [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.